

Azido-PEG4-acyl chloride chemical structure and properties

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Compound of Interest

Compound Name: Azido-PEG4-acyl chloride

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An In-depth Technical Guide to Azido-PEG4-acyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a highly reactive acyl chloride moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on practical experimental considerations.

Chemical Structure and Properties

Azido-PEG4-acyl chloride is characterized by its linear structure, which incorporates two distinct reactive functionalities. The azide group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules.[1][2]



The acyl chloride group, on the other hand, is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[3][4] This reactivity makes it particularly useful for conjugation to proteins and peptides via their lysine residues. The PEG4 spacer enhances the water solubility of the molecule and its conjugates, which can improve the pharmacokinetic properties of the resulting bioconjugates and reduce non-specific binding.[5]

Ouantitative Data

Property	Value	Source(s)
Molecular Formula	C9H16CIN3O5	[6]
Molecular Weight	281.69 g/mol	[6][7]
Purity	Typically ≥95%	[7]
Appearance	Not explicitly stated, but related compounds are colorless to slightly yellow oils.	[8][9]
Solubility	Soluble in common organic solvents such as DMSO and DMF.	[8]
Storage Conditions	Store at -20°C, desiccated, and under an inert atmosphere.[10]	

Experimental Protocols General Handling and Storage

Due to the high reactivity of the acyl chloride group, **Azido-PEG4-acyl chloride** is sensitive to moisture.[3][11] It should be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[11] Upon receipt, it is recommended to store the compound at -20°C in a desiccator.[10] For ease of handling, it is advisable to prepare stock solutions in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]



Protocol for Amine Conjugation (e.g., to a Protein)

This protocol provides a general guideline for the conjugation of **Azido-PEG4-acyl chloride** to a protein via its primary amine groups (e.g., lysine residues). Optimization may be required for specific proteins and applications.

Materials:

- Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
- Azido-PEG4-acyl chloride
- Anhydrous DMF or DMSO
- Tertiary amine base (e.g., triethylamine or diisopropylethylamine DIEA)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the acyl chloride.[3]
- Reagent Preparation: Immediately before use, prepare a stock solution of Azido-PEG4-acyl
 chloride in anhydrous DMF or DMSO. The concentration will depend on the desired molar
 excess for the reaction.
- Reaction Setup: To the stirred protein solution, add the desired molar excess of the Azido-PEG4-acyl chloride stock solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.
- pH Adjustment: Add a small amount of a tertiary amine base (e.g., DIEA) to the reaction
 mixture to scavenge the HCl that is generated during the acylation reaction.[4] This helps to
 maintain the pH of the reaction and drive it to completion. The final concentration of the base
 should be optimized.



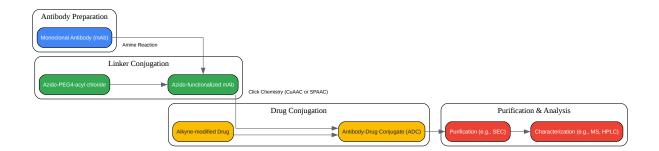
- Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction time can be optimized as needed.
- Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted acyl chloride.
- Purification: Remove the excess unreacted linker and byproducts by desalting chromatography or dialysis against an appropriate buffer.
- Characterization: The resulting azido-functionalized protein can be characterized by various analytical techniques, such as mass spectrometry (to confirm the degree of labeling), and functional assays to ensure that the conjugation has not compromised the protein's activity.

Applications in Drug Development

The bifunctional nature of **Azido-PEG4-acyl chloride** makes it a valuable tool in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] In ADC development, the acyl chloride can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug via click chemistry.[5] For PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[1][12]

Visualizations Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis



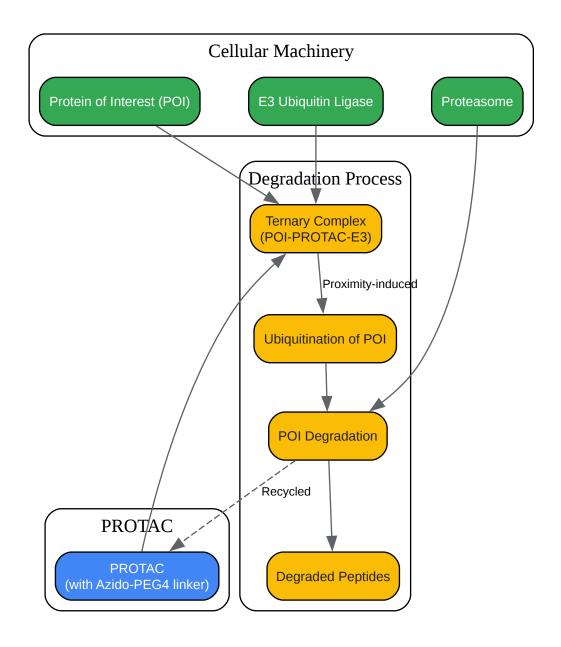


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Caption: Workflow for ADC synthesis using Azido-PEG4-acyl chloride.

Signaling Pathway: PROTAC-Mediated Protein Degradation





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Caption: PROTAC mechanism utilizing a PEG-based linker for protein degradation.

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